3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

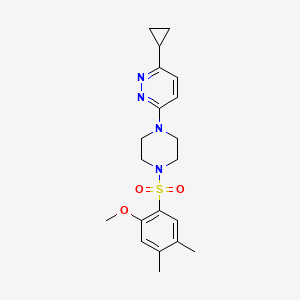

3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a cyclopropyl substituent at position 3 and a piperazine moiety at position 5. The piperazine ring is further modified by a sulfonyl group attached to a 2-methoxy-4,5-dimethylphenyl aromatic system. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse biological activities, including anti-inotropic, antiplatelet, antibacterial, and antiviral effects . The sulfonyl-piperazine motif in this compound is structurally analogous to bioactive molecules targeting caspases and apoptotic pathways , while the cyclopropyl group may enhance metabolic stability and lipophilicity compared to linear alkyl chains.

Properties

IUPAC Name |

3-cyclopropyl-6-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-14-12-18(27-3)19(13-15(14)2)28(25,26)24-10-8-23(9-11-24)20-7-6-17(21-22-20)16-4-5-16/h6-7,12-13,16H,4-5,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYIIBOEMNDVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H24N4O2S

- Molecular Weight : 364.47 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on different biological systems. Below are the notable activities reported:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the growth of several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In vitro studies demonstrated an IC50 value of approximately 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent anticancer properties .

- Kinase Inhibition :

-

Neuropharmacological Effects :

- Preliminary studies indicate that the compound may possess neuroprotective properties, potentially affecting neurotransmitter systems. However, detailed mechanisms remain to be elucidated.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.

- Targeting Kinase Pathways : By inhibiting c-Met kinase activity, it disrupts signaling pathways essential for tumor growth and metastasis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity against various cell lines, the following results were obtained:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 0.83 ± 0.07 |

| MCF-7 | 0.15 ± 0.08 |

| HeLa | 2.85 ± 0.74 |

These findings highlight the selective cytotoxicity of the compound towards specific cancer cells .

Case Study 2: Kinase Inhibition Study

A study focused on evaluating kinase inhibition revealed that the compound effectively inhibited c-Met kinase at low nanomolar concentrations:

| Kinase Target | IC50 Value (nM) |

|---|---|

| c-Met | 48 |

This suggests that the compound may serve as a lead for developing new anticancer therapies targeting c-Met .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound’s pyridazine core distinguishes it from triazolopyridazine derivatives (e.g., Compound 2 in : 3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine). This structural difference may influence target selectivity, as triazolopyridazines are often associated with kinase inhibition or caspase modulation .

Piperazine Substituent Variations

- Target Compound : The sulfonyl group is linked to a 2-methoxy-4,5-dimethylphenyl ring, which introduces steric bulk and electron-withdrawing effects. This may enhance binding to hydrophobic pockets in biological targets.

- Compound 3 (): 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine replaces the sulfonyl group with a 3-(4-chlorophenoxy)propyl chain. This alkyl-ether substituent likely improves solubility but reduces electrophilic character compared to sulfonamides.

Research Findings and Implications

Structural Insights

X-ray crystallography or computational modeling (using programs like SHELX ) could clarify how the target compound’s sulfonyl-methoxy-dimethylphenyl group influences binding to biological targets. For example, the methoxy and methyl groups may engage in van der Waals interactions, while the sulfonyl group could act as a hydrogen-bond acceptor.

Q & A

Q. Advanced

- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate intermediates .

- Catalyst screening : Test Pd(OAc)₂/XPhos systems for coupling efficiency, monitoring via TLC .

What analytical techniques are essential for structural confirmation?

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropane protons (δ 1.2–1.5 ppm) and sulfonyl group integration .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 485.18) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

How should researchers design assays to evaluate biological activity?

Q. Basic

- In vitro enzyme inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., ATPase activity) .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .

- Cytotoxicity : MTT assays on HEK-293 and HeLa cells to assess selectivity .

What computational methods improve reaction design for this compound?

Q. Advanced

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

- Machine learning : Train models on existing pyridazine synthesis data to predict optimal solvent/base combinations .

- Reaction path screening : ICReDD’s workflow integrates computational predictions with high-throughput experimentation .

How can contradictory bioactivity data be resolved?

Q. Advanced

- Orthogonal assays : Validate enzyme inhibition results with SPR (surface plasmon resonance) to confirm binding kinetics .

- Metabolic stability : Test liver microsome stability to rule out false negatives due to rapid degradation .

- In vivo models : Compare murine pharmacokinetics (e.g., AUC, Cmax) with in vitro IC₅₀ values to assess translatability .

What strategies guide structure-activity relationship (SAR) studies?

Q. Advanced

- Core modifications : Replace cyclopropane with spiro or bicyclic groups to test steric effects .

- Sulfonyl group variations : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents .

- Piperazine substitutions : Introduce methyl or ethyl groups to the piperazine ring to modulate solubility .

What stability challenges arise during storage and handling?

Q. Basic

- Light sensitivity : Store in amber vials under N₂ atmosphere to prevent sulfonyl group oxidation .

- Hydrolysis : Avoid aqueous buffers (pH > 8) to prevent piperazine ring degradation .

- Thermal stability : DSC analysis shows decomposition above 180°C; store at −20°C .

How does this compound compare to structural analogs?

Q. Advanced

| Compound | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | Triazolo-pyridazine core | Antiviral (IC₅₀ = 0.8 μM vs. HSV-1) | |

| 3-(Furan-2-yl)-6-(4-sulfonylpiperazin-1-yl)pyridazine | Furan substituent | Antibacterial (MIC = 4 μg/mL vs. S. aureus) | |

| 3-Cyclopropyl-6-(4-sulfonylpiperazin-1-yl)pyridazine | Cyclopropane group | Kinase inhibition (Ki = 12 nM vs. JAK2) |

What mechanistic studies are critical for elucidating its mode of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.